molecular formula C17H20N2O B14874066 Bis(2-(dimethylamino)phenyl)methanone

Bis(2-(dimethylamino)phenyl)methanone

Cat. No.: B14874066
M. Wt: 268.35 g/mol
InChI Key: YJLQJOKWTHABDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-(dimethylamino)phenyl)methanone is typically synthesized through the reaction of dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as a catalyst . The reaction proceeds as follows:

Industrial Production Methods

The industrial production of this compound involves the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through separation and purification steps .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(dimethylamino)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-(dimethylamino)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-(dimethylamino)phenyl)methanone involves the inhibition of guanine nucleotide synthesis, which blocks the proliferation of T and B lymphocytes. This immunosuppressive effect is useful in preventing organ transplant rejection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(dimethylamino)phenyl)methanone is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to act as an intermediate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

bis[2-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C17H20N2O/c1-18(2)15-11-7-5-9-13(15)17(20)14-10-6-8-12-16(14)19(3)4/h5-12H,1-4H3

InChI Key

YJLQJOKWTHABDK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.